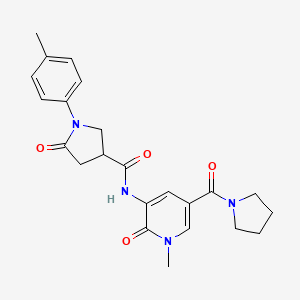
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C21H25N3O3 with a molecular weight of 367.4 g/mol. Its structure features a pyrrolidine core linked to a dihydropyridine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1207049-25-9 |
1. Antifibrotic Effects
Recent studies have highlighted the antifibrotic potential of compounds structurally related to this compound. For instance, derivatives demonstrated significant inhibitory effects on collagen synthesis in liver fibrosis models. A study indicated that certain derivatives exhibited an inhibitory rate of up to 81.54% on COL1A1 expression in LX-2 cells, a human hepatic stellate cell line .
2. Neuroprotective Properties
The compound's structure suggests potential neuroprotective effects through modulation of glutamatergic neurotransmission. Research on similar dihydropyridine derivatives revealed their ability to act as noncompetitive antagonists of AMPA receptors, which are implicated in various neurological disorders . This action could provide insights into the compound's utility in treating conditions like epilepsy.
3. Cytotoxicity and Safety Profile
The cytotoxicity of this compound was assessed using standard assays (e.g., SRB assay). The selectivity index (SI) calculated from the cytotoxic concentration (CC50) and the effective concentration (IC50) indicated favorable safety profiles for certain derivatives, suggesting that they can be developed further for therapeutic applications without significant toxicity concerns .
The biological activities of this compound can be attributed to several mechanisms:
Inhibition of Fibrosis Pathways : The compound may inhibit key signaling pathways involved in fibrosis, such as the IKKβ-NF-kB pathway, leading to reduced expression of fibrosis markers like COL1A1 and α-SMA .
Neurotransmitter Modulation : By acting on AMPA receptors, the compound can modulate excitatory neurotransmission, potentially providing neuroprotective benefits .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Case Study 1 : A derivative with structural similarities exhibited an IC50 value of 60 nM in AMPA-induced Ca²⁺ influx assays, demonstrating potent neuroprotective activity .
Case Study 2 : In a liver fibrosis model using LX-2 cells, compounds structurally related to N-(1-methyl-2-oxo...) showed a dose-dependent reduction in fibrotic markers following TGFβ1 stimulation, highlighting their antifibrotic potential .
属性
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-15-5-7-18(8-6-15)27-14-16(12-20(27)28)21(29)24-19-11-17(13-25(2)23(19)31)22(30)26-9-3-4-10-26/h5-8,11,13,16H,3-4,9-10,12,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIMGLRYNGCNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CN(C3=O)C)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














